![molecular formula C21H15ClN2O3 B2530636 4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-13-4](/img/structure/B2530636.png)

4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

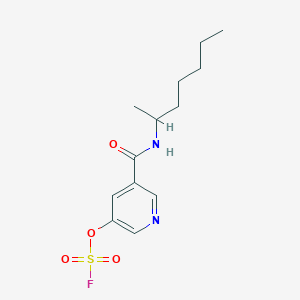

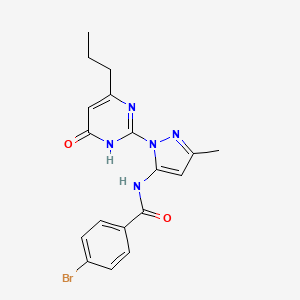

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H15ClN2O3. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

A study by Sapegin et al. (2018) highlights the synthesis of [1,4]oxazepine-based primary sulfonamides that demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. This research signifies the potential of complex oxazepine derivatives, similar in structure to 4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, in developing inhibitors targeting carbonic anhydrase, which is pivotal in various physiological processes including respiration and acid-base balance (Sapegin et al., 2018).

Antimicrobial and Anticancer Agents

Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids demonstrating potential as antibacterial and anticancer agents. This study reveals the broader application of benzoxepine derivatives in addressing critical health issues such as bacterial infections and cancer, underscoring the compound's versatility in medicinal chemistry (Kuntala et al., 2015).

Serotonin-3 Receptor Antagonists

Harada et al. (1995) discovered that certain [1,4]diazepine analogues, related in structure to the compound , are potent serotonin-3 (5-HT3) receptor antagonists. This suggests the potential for developing new therapeutic agents for conditions mediated by the 5-HT3 receptor, such as nausea and irritable bowel syndrome (Harada et al., 1995).

Synthesis and Characterization of Heterocyclic Compounds

Research on dibenzo[b,f]azepine tethered isoxazoline derivatives by Sadashiva et al. (2012) focused on their synthesis, characterization, and evaluation for anti-cancer activity. This study exemplifies the application of dibenzo[b,f][1,4]oxazepine compounds in synthesizing novel molecules with potential therapeutic benefits, particularly in cancer treatment (Sadashiva et al., 2012).

Catalyzed Synthesis of Heterocyclic Structures

Luo et al. (2014) reported a one-pot synthesis method for dibenzo[b,f][1,4]oxazepines, demonstrating the efficiency of catalyzed reactions in creating complex heterocyclic structures. This highlights the importance of such compounds in facilitating novel synthetic pathways in organic chemistry, leading to the development of new drugs and materials (Luo et al., 2014).

Wirkmechanismus

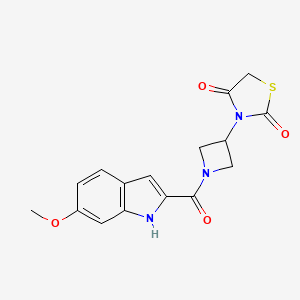

- However, we can explore its structural features to infer potential interactions. The compound contains an indole nucleus, which is a common motif found in various bioactive molecules . This suggests that it may interact with receptors or enzymes associated with indole-based signaling pathways.

Target of Action

Eigenschaften

IUPAC Name |

4-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHZSMXURRJFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)